Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate

Superoxide anion inhibition Human neutrophils Anti-inflammatory screening

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate (CAS 7047-69-0) is a chroman-class compound with the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol. It is the methyl ester derivative of (±)-α-CMBHC (5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoic acid), a known side-chain degradation metabolite of α-tocopherol (vitamin E).

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 7047-69-0
Cat. No. B12853034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate
CAS7047-69-0
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)OC)C(=C1O)C)C
InChIInChI=1S/C20H30O4/c1-12(19(22)23-6)8-7-10-20(5)11-9-16-15(4)17(21)13(2)14(3)18(16)24-20/h12,21H,7-11H2,1-6H3
InChIKeyIVNBWLOUAJYGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate (CAS 7047-69-0): Structural Identity, Natural Origin, and Core Properties for Informed Procurement


Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate (CAS 7047-69-0) is a chroman-class compound with the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol [1]. It is the methyl ester derivative of (±)-α-CMBHC (5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoic acid), a known side-chain degradation metabolite of α-tocopherol (vitamin E) [1]. The compound was first isolated as a natural diastereomeric mixture from the soft coral Sinularia arborea, and its structure was confirmed by NMR and high-resolution mass spectrometry [1]. Unlike the more common water-soluble vitamin E analog Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), this compound features an extended pentanoate side chain terminating in a methyl ester, which confers distinct physicochemical and biological properties relevant to specialty procurement [1].

Chroman methyl ester research probe; natural marine diastereomeric mixture
Neutrophil superoxide pathway inhibition studies; functional selectivity for superoxide over elastase
Membrane permeability research via methyl ester modification compared to free acid α-CMBHC

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate: Why In-Class Chroman Antioxidants Cannot Be Interchanged Without Data


Substituting Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate with generic chroman antioxidants such as Trolox, α-CMBHC (free acid), or α-tocopherol without experimental justification carries substantial risk. The methyl ester moiety differentiates this compound from the free acid α-CMBHC by eliminating the ionizable carboxyl group, which is predicted to increase logP by approximately 1–1.5 units and enhance passive membrane permeability [1]. In cellular assays, this compound exhibits a distinct functional selectivity profile—potently inhibiting superoxide anion generation in human neutrophils (IC50 7.42 μM) while showing no activity against elastase release—a pattern that cannot be assumed for its close structural analogs [1]. Furthermore, the natural diastereomeric mixture isolated from Sinularia arborea may possess stereochemical composition differences relative to synthetic racemic standards, potentially affecting biological readouts. These quantitative and qualitative differences underscore the necessity of compound-specific validation rather than class-based substitution.

logP / permeability Methyl ester may increase membrane partitioning relative to free acid α-CMBHC; Trolox interchange not supported without direct permeability data.
functional selectivity Selective superoxide inhibition without elastase suppression may not extend to generic chroman antioxidants or broad PI3K inhibitors like LY294002.
stereochemical source Natural diastereomeric mixture from S. arborea may differ from synthetic racemic standards in biological readouts; attribution review needed.

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate: Quantitative Differential Evidence Against Closest Analogs and Positive Controls


Head-to-Head Superoxide Anion Inhibition Potency in Human Neutrophils Versus LY294002 Positive Control

In a direct head-to-head comparison within a single study, Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate inhibited fMLP/CB-induced superoxide anion generation in human neutrophils with an IC50 of 7.42 μM, compared to the well-established PI3K inhibitor LY294002 (IC50 = 4.00 μM) used as a positive control in the same assay system [1]. This places the compound within approximately 1.85-fold of the potency of LY294002, a widely used reference standard in neutrophil oxidative burst studies. The assay measured superoxide dismutase-inhibitable reduction of ferricytochrome c [1].

Superoxide IC50 vs LY294002
Head-to-head
IC50 7.42 μM vs 4.00 μM (LY294002)
Supports comparator assay-response context; 1.85-fold difference
fMLP/CB-stimulated human neutrophils; same assay system
Superoxide anion inhibition Human neutrophils Anti-inflammatory screening

Functional Selectivity: Differential Inhibition of Superoxide Anion Versus Elastase Release in Activated Human Neutrophils

The compound demonstrated a functionally selective inhibitory profile in human neutrophils: it significantly suppressed superoxide anion generation with an IC50 of 7.42 μM, yet was explicitly reported as 'not active in inhibition of elastase release' in the same neutrophil assay system [1]. In contrast, the positive control LY294002 (IC50 = 4.00 μM) is known to inhibit both superoxide production and elastase release through broad PI3K pathway blockade. This selectivity suggests that Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate may act through a mechanism distinct from global PI3K inhibition, potentially targeting superoxide-specific signaling nodes without impairing degranulation-dependent host defense functions [1].

Functional Selectivity
Reported
Active vs Not Active
Superoxide inhibition without elastase release suppression
Elastase release inactive in same neutrophil assay
Functional selectivity Neutrophil degranulation Anti-inflammatory profiling

Predicted Lipophilicity Advantage Over the Free Acid α-CMBHC: LogP and Membrane Permeability Implications

The methyl ester moiety of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate eliminates the carboxylate anion present in the free acid α-CMBHC (CAS 7083-09-2). The free acid α-CMBHC has an experimentally derived or calculated logP of approximately 4.85 . Methyl esterification of carboxylic acids typically increases logP by 1.0–1.5 log units due to removal of the ionizable proton and replacement of the polar -OH with a -OCH3 group. By this class-level inference, the methyl ester is predicted to exhibit a logP in the range of approximately 5.5–6.3, which corresponds to enhanced passive membrane permeability and potentially improved intracellular access in cellular assays. No experimental logP value for the methyl ester itself has been published to date.

Lipophilicity Estimate
Class-level
Predicted logP ~5.5–6.3
Data to verify; based on methyl esterification effect
α-CMBHC logP 4.85; no experimental measurement for target
Lipophilicity Membrane permeability Methyl ester prodrug strategy

Natural Product Provenance: Isolation from Sinularia arborea as a Differentiator from Synthetic Trolox and α-CMBHC Standards

Unlike commercially sourced synthetic Trolox (CAS 53188-07-1) or synthetic (±)-α-CMBHC standards (CAS 7083-09-2), Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate has been definitively isolated as a natural product from the soft coral Sinularia arborea (phylum Cnidaria, class Anthozoa, order Alcyonacea) [1]. The compound was obtained as a natural diastereomeric mixture, as confirmed by NMR spectroscopic analysis [1]. This natural provenance is relevant for research programs focused on marine chemical ecology, natural product-inspired drug discovery, or studies requiring compounds with a defined natural biosynthetic origin as opposed to purely synthetic sourcing. Additionally, the compound is catalogued in the Pherobase database as a semiochemical involved in chemical communication systems, further underscoring its ecological relevance [2].

Natural Product Source
Data to verify
S. arborea diastereomeric mixture
Marine semiochemical provenance; synthetic comparator data lacking
Catalogued in Pherobase; NMR-confirmed structure
Marine natural products Sinularia arborea Chemical ecology

Side-Chain Architecture Differentiation from Trolox: Extended Pentanoate Chain with Methyl Ester Terminus

A key structural differentiator between Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate and the widely used antioxidant Trolox lies in the side-chain architecture. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) bears a single carboxylic acid group directly attached to the chroman C-2 position [2]. In contrast, the target compound features a C-2 substituent comprising a 2-methylpentanoate chain terminated by a methyl ester [1]. This extended, conformationally flexible side chain increases the number of rotatable bonds from 1 (Trolox) to 6 (target compound) [1], and replaces the polar carboxylic acid with a neutral ester. While both compounds share the same chromanol head group responsible for radical-scavenging activity, the divergent side-chain topology is expected to influence molecular recognition at protein binding sites, subcellular distribution, and metabolic stability. No direct comparative bioassay between these two compounds has been published.

Side-Chain Topology
Class-level
6 rotatable bonds vs 1 (Trolox)
Supports SAR differentiation; no direct bioassay comparison
Extended 2-methylpentanoate methyl ester vs carboxylic acid
Structure-activity relationship Side-chain modification Chroman scaffold

Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Human Neutrophil Oxidative Burst Studies Requiring a Benchmark Against LY294002

For laboratories conducting neutrophil oxidative burst assays (fMLP/CB-stimulated superoxide generation measured by ferricytochrome c reduction), this compound offers a characterized potency reference point with an IC50 of 7.42 μM, directly comparable to the widely used positive control LY294002 (IC50 4.00 μM) within the same experimental system [1]. Researchers can employ this compound as a moderately potent inhibitor of the superoxide anion pathway with the advantage of functional selectivity—it does not suppress elastase release—allowing pathway-specific interrogation without confounding effects on neutrophil degranulation [1].

Marine Natural Product Libraries and Chemical Ecology Investigations

Investigators building marine natural product screening collections or studying semiochemical communication systems can source this compound as a structurally authenticated natural diastereomeric mixture from Sinularia arborea [1]. Its catalogued semiochemical identity in the Pherobase database provides a documented ecological context, distinguishing it from synthetic chroman antioxidants that lack natural product provenance [2]. This is particularly relevant for chemical ecology studies exploring the evolutionary role of chroman derivatives in marine invertebrate signaling.

Structure-Activity Relationship (SAR) Studies on Chromanol Side-Chain Modifications

For medicinal chemistry programs exploring the impact of side-chain topology on chroman-based bioactivity, this compound represents a structurally distinct scaffold relative to Trolox. The extended 2-methylpentanoate methyl ester side chain (6 rotatable bonds vs 1 in Trolox) and neutral ester terminus provide a differentiated starting point for SAR expansion [1][3]. The predicted enhanced lipophilicity (estimated logP ~5.5–6.3 vs 4.85 for the free acid α-CMBHC) further supports its use in permeability-focused analog series .

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

In cell-based assays where intracellular access is critical, the methyl ester form may offer superior passive membrane permeability compared to the free acid α-CMBHC (logP 4.85 ). Although direct permeability measurements are lacking, the class-level logP increase from methyl esterification (predicted ΔlogP +1.0–1.5) supports its preferential selection in experimental designs where the ionizable carboxyl group of the free acid would limit cellular uptake. Users should note that intracellular esterases may hydrolyze the methyl ester to the free acid, and this pro-drug-like behavior should be factored into experimental timelines and bioanalytical protocols [1].

Application
Selection Property
Validation Focus
Neutrophil oxidative burst pathway studies
Comparator-benchmarked superoxide inhibition; functional selectivity over elastase
Superoxide-specific pathway engagement without degranulation interference
Marine natural product library construction
Natural diastereomeric mixture from S. arborea; semiochemical identity
Ecological and evolutionary chemical signaling context verification
Chromanol side-chain SAR programs
Extended methyl ester side chain topology distinct from Trolox
Rotatable bond and ester terminus impact on binding mode and permeability
Intracellular target engagement assays
Methyl ester-enhanced membrane permeability context (predicted ΔlogP)
Intracellular esterase hydrolysis to free acid; exposure-model review
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